molecular formula C19H14O4 B019200 Ochromycinone CAS No. 28882-53-3

Ochromycinone

Cat. No. B019200
CAS RN: 28882-53-3
M. Wt: 306.3 g/mol
InChI Key: ZAWXOCUFQSQDJS-VIFPVBQESA-N
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Description

Ochromycinone is a small molecule that is currently under investigation . It is also known as a STAT3 inhibitor . It has been used in researches of cancers and psoriasis .


Synthesis Analysis

The first asymmetric synthesis of Ochromycinone was achieved via a short, efficient sequence from 5-hydroxy-1,4-naphthoquinone. The key step involved an effective kinetic resolution of a racemic diene in a Diels–Alder reaction promoted by a chiral Lewis acid . Another synthesis method involved a tandem Diels–Alder reaction–sulfoxide elimination process with simultaneous kinetic resolution .


Molecular Structure Analysis

The molecular formula of Ochromycinone is C19H14O4 . Its molecular weight is 306.31 .


Chemical Reactions Analysis

The key chemical reaction in the synthesis of Ochromycinone involves a Diels–Alder reaction . This reaction is promoted by a chiral Lewis acid .


Physical And Chemical Properties Analysis

Ochromycinone has a molecular weight of 306.31 and a molecular formula of C19H14O4 . It is recommended to be stored at -20°C for long term (months) and 0-4°C for short term (days to weeks) .

Scientific Research Applications

Synthesis of Angucyclinones

Ochromycinone has been used in the syntheses of model angucyclinones . These synthetic approaches have been investigated for the syntheses of model angucyclinones related to ochromycinone .

Diels–Alder/Friedel–Crafts Strategy

The first involves a Diels–Alder/Friedel–Crafts strategy in which the Diels–Alder adduct formed between dimethyl acetylenedicarboxylate and 3-ethenyl-5,5-dimethylcyclohex-2-en-1- one was converted into 6,6-dimethyl-8-oxo-5,6,7,8-tetrahydronaphthalene-1,2-dicarboxylic anhydride, which was then reacted with benzene in a Friedel–Crafts reaction .

Aromatization of the Adduct

Angucyclinones related to (3) are formed (in 40–50% overall yield) by aromatization of the adduct formed between the appropriate 1,4-naphthoquinone and 3- [ ( E )-2-methoxyethenyl]- 5,5-dimethylcyclohex-2-en-1-one .

Safety And Hazards

Ochromycinone is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . In case of accidental release, it is recommended to use water spray, carbon dioxide, dry chemical powder or foam to extinguish it .

properties

IUPAC Name

(3S)-8-hydroxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O4/c1-9-7-10-5-6-12-17(15(10)14(21)8-9)19(23)11-3-2-4-13(20)16(11)18(12)22/h2-6,9,20H,7-8H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWXOCUFQSQDJS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473279
Record name Ochromycinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ochromycinone

CAS RN

28882-53-3
Record name Ochromycinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028882533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ochromycinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15644
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ochromycinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OCHROMYCINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKZ6P7I25M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of ochromycinone?

A1: Ochromycinone has a molecular formula of C19H16O5 and a molecular weight of 324.32 g/mol. []

Q2: What spectroscopic data is available to characterize ochromycinone?

A2: Researchers commonly use a combination of techniques including 1H NMR, 13C NMR, HSQC, HMBC, and NOESY spectroscopy to elucidate the structure of ochromycinone and its derivatives. These methods provide information about the connectivity, environment, and spatial arrangement of atoms within the molecule. [, , ]

Q3: What are the common synthetic approaches to ochromycinone?

A3: Several synthetic strategies have been developed for ochromycinone. One prominent route utilizes a Diels-Alder reaction between 5-hydroxy-1,4-naphthoquinone and a suitable diene, followed by aromatization and functional group manipulations. Other approaches employ directed ortho-metalation reactions or gold-catalyzed benzannulation reactions. [, , , , , , , ]

Q4: How does the structure of ochromycinone influence its reactivity?

A4: The presence of a quinone moiety in ochromycinone makes it susceptible to reduction. Studies have investigated the regio- and stereoselective reduction of a tetrahydroangucyclinone derivative of ochromycinone, revealing preferential hydride attack from the less hindered face of the molecule. []

Q5: Have any studies explored the catalytic properties of ochromycinone?

A5: While ochromycinone itself hasn't been extensively studied for its catalytic properties, research highlights the potential of gold and copper catalysts in the synthesis of angucyclinones, including ochromycinone. These catalysts facilitate [4+2] benzannulation reactions, providing an efficient route to the core structure of these compounds. [, ]

Q6: What are the reported biological activities of ochromycinone?

A6: Ochromycinone exhibits a range of biological activities, including antibacterial and potential anticancer properties. Research suggests that some of its analogues might act as inhibitors of STAT-3 dimerization, a process involved in cell growth and survival. [, , ]

Q7: Are there any known natural sources of ochromycinone?

A7: Ochromycinone has been isolated from various sources, including the marine-derived Streptomyces sp. B6219 [] and the rhizosphere of Rosa indica L. [] Additionally, researchers have discovered new angucyclinones, structurally related to ochromycinone, from the marine mollusk associated actinomycete Saccharothrix espanaensis An 113. []

Q8: Have any structure-activity relationship (SAR) studies been conducted on ochromycinone?

A8: While comprehensive SAR studies on ochromycinone itself are limited, research has investigated modifications to the angucyclinone scaffold. For instance, the introduction of a hydroxyl group at the 11-position of a related compound resulted in a specific stereoisomer, potentially leading to new anticancer saquayamycin analogues. [, ]

Q9: Is there any available data on the pharmacokinetics and pharmacodynamics of ochromycinone?

A9: Currently, detailed pharmacokinetic and pharmacodynamic data for ochromycinone is limited. Further research is necessary to understand its absorption, distribution, metabolism, excretion, and in vivo efficacy. [, ]

Q10: What is known about the toxicity and safety profile of ochromycinone?

A10: Limited information is available regarding the toxicological profile of ochromycinone. Further investigation is needed to assess potential adverse effects, long-term effects, and safety concerns. []

Q11: What is the environmental impact and degradation pathway of ochromycinone?

A11: Data regarding the environmental fate and ecotoxicological effects of ochromycinone is currently limited. Research focusing on the environmental impact of related antibiotics and strategies to mitigate negative impacts is crucial for responsible development. []

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